molecular formula C11H15BrFNO B1446145 3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine CAS No. 1704065-19-9

3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine

Cat. No. B1446145
M. Wt: 276.14 g/mol
InChI Key: YQWCCQQYVXDQID-UHFFFAOYSA-N
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Description

3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine is a unique molecule due to its highly reactive nature. It is a chiral molecule, meaning that it can exist in two different forms depending on the orientation of its asymmetric carbon atom. This molecule is often used in scientific research due to its versatile applications. It has been used for a variety of purposes, such as in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the development of new materials. In

Scientific Research Applications

Hetarynes and Aromatic Nucleophilic Substitution

  • Studies have shown that compounds similar to 3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine can undergo reactions involving hetarynes and aromatic nucleophilic substitution. This process involves the interaction of compounds with potassium amide in liquid ammonia, resulting in the formation of amino compounds and exploring the mechanisms of these reactions (Martens & Hertog, 2010).

Application in Radiopharmaceutical Synthesis

  • The compound has potential applications in the synthesis of radiopharmaceuticals. For instance, no-carrier-added 4-[18F]fluorophenol can be used to introduce a 4-[18F]fluorophenoxy moiety into potential radiopharmaceuticals, illustrating the compound's relevance in this field (Stoll et al., 2004).

Nucleophilic Substitution with Rearrangement

  • In chemical reactions, 3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine can exhibit nucleophilic substitution with rearrangement. This can be seen in reactions involving 3-bromo-2-nitrobenzo[b]thiophene and amines, where unexpected structures and isomers are formed, contributing to the understanding of complex chemical reactions (Guerrera et al., 1995).

properties

IUPAC Name

3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFNO/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWCCQQYVXDQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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